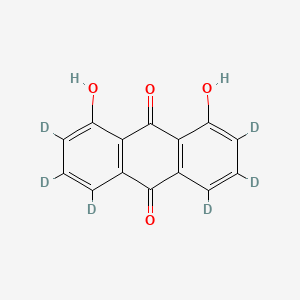
1,8-Dihydroxyanthraquinone-d6
Descripción general
Descripción
1,8-Dihydroxyanthraquinone, also known as Danthron or Chrysazin, is an orange-colored organic substance . It is related to anthraquinone by the replacement of two hydrogen atoms by hydroxyl groups . It is used in some countries as a stimulant laxative . It is also a precursor for the important topical antipsoriatic drug anthralin .
Synthesis Analysis
Dantron has been prepared by several processes, including the alkaline hydrolysis of 1,8-dinitroanthraquinone, the caustic fusion of 1,8-anthraquinone-disulfonic acid, the diazotization of 1,8-diaminoanthraquinone followed by hydrolysis of the bisdiazo compound, the acid hydrolysis of 1,8-dimethoxyanthraquinone in glacial acetic acid-sulfuric acid, the alkaline hydrolysis of 1,8-anthraquinone-disulfonic acid using calcium oxide, and the reaction of 1,8-dinitroanthraquinone with sodium formate or potassium formate .Molecular Structure Analysis
The molecular structure of 1,8-Dihydroxyanthraquinone is related to anthraquinone by the replacement of two hydrogen atoms by hydroxyl groups . The UV/vis spectrum of this compound depends on the nature and relative positions of auxochromic substituents on the basic skeleton .Chemical Reactions Analysis
1,8-Dihydroxyanthraquinone (1,8-DHAQ) is used as a redox mediator to transfer electrons from the electrode to the dye in a mediated two-electron process converting the water-insoluble dye into the water-soluble leuco form . It also plays a role in the selective removal of lead ions from aqueous solutions .Physical And Chemical Properties Analysis
1,8-Dihydroxyanthraquinone appears as red or reddish-yellow needles or leaves . It has a melting point range of 191 - 193 °C . It is very soluble in aqueous alkali hydroxides; soluble in acetone, chloroform, diethyl ether and ethanol; almost insoluble in water .Mecanismo De Acción
1,8-Dihydroxyanthraquinone (DHAQ) exhibits strong biological activities. It activates AMP-activated protein kinase (AMPK) and regulates lipid and glucose metabolism in vitro . It also has an impact on the imbalance of lipid metabolism via regulation of expression of CYP7A1 and 3-hydroxy-3-methylglutaryl coenzyme A reductase mRNA in hyperlipidemic mice .
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3,6,7,8-hexadeuterio-4,5-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFLULOKWLNNW-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

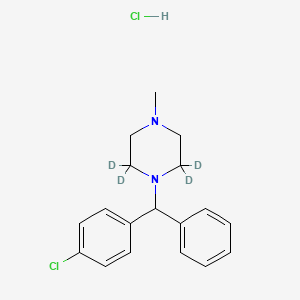
![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)

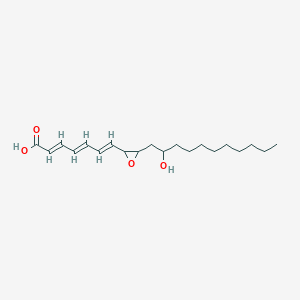
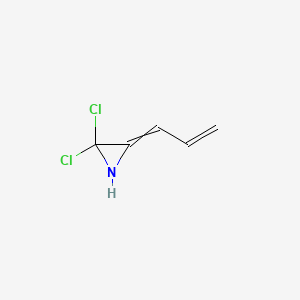

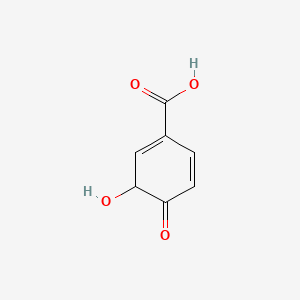
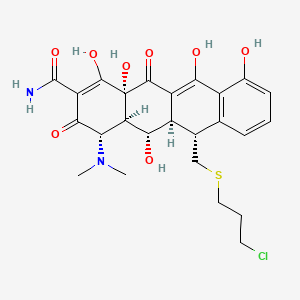
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)
